molecular formula C14H9FN4O2 B1228826 2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B1228826
M. Wt: 284.24 g/mol
InChI Key: KPHQVMAYLOKTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored the synthesis of related oxadiazole derivatives, indicating methods for creating functionalized benzamide compounds, which may be applicable to the synthesis of 2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (Bondock, Adel, & Etman, 2016).
  • Characterization and Structure Analysis : Studies on similar compounds have employed techniques like NMR, FT-IR, and LC-MS for characterization, which are crucial for understanding the structural and chemical properties of such benzamide derivatives (Achugatla, Ghashang, & Guhanathan, 2017).

Applications in Medicinal Chemistry

  • Antioxidant Activity : Certain benzamide oxadiazole compounds have demonstrated significant antioxidant activity, suggesting potential therapeutic applications for related compounds (Bondock, Adel, & Etman, 2016).
  • Anticancer Potential : Research has indicated the potential of oxadiazole derivatives in anticancer treatments, offering insights into the therapeutic possibilities of similar benzamide compounds (Vaidya et al., 2020).

Material Science and Other Applications

  • Organic Light Emitting Diodes (OLEDs) : Studies have explored the use of oxadiazole derivatives in enhancing the efficiency of OLEDs, indicating potential applications in electronic devices (Oyston et al., 2005).
  • Sensor Technology : Oxadiazole derivatives have been investigated as fluorescence sensors for detecting specific ions, suggesting possible use in analytical and environmental monitoring applications (Zheng et al., 2013).

properties

Product Name

2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

InChI

InChI=1S/C14H9FN4O2/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20)

InChI Key

KPHQVMAYLOKTSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 4
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 5
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 6
2-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.